What is the exact chemical structure of 5-Nitro-4-methoxy-6-hydrazinopyrimidine
What is the exact chemical structure of 5-Nitro-4-methoxy-6-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. As a fundamental component of nucleic acids, the pyrimidine ring is a "privileged structure" that is frequently utilized in the design of therapeutic agents.[1] This guide focuses on a specific, functionally rich derivative: 5-Nitro-4-methoxy-6-hydrazinopyrimidine .
This molecule is characterized by a pyrimidine ring strategically substituted with three key functional groups:
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A nitro group (-NO₂) at the C5 position, which is a strong electron-withdrawing group known to be a critical feature in many antimicrobial and anticancer prodrugs.
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A methoxy group (-OCH₃) at the C4 position, which can modulate the molecule's electronic properties, lipophilicity, and metabolic stability.
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A hydrazino group (-NHNH₂) at the C6 position, a versatile nucleophile and a common pharmacophore in its own right, known to be a precursor for a vast range of biologically active hydrazones.[2]
The unique combination of these substituents on a central pyrimidine core makes 5-Nitro-4-methoxy-6-hydrazinopyrimidine a compound of significant interest for synthetic chemists and drug discovery programs. This document provides a comprehensive technical overview of its structure, a plausible synthetic pathway, and its potential applications based on established chemical principles and data from analogous structures.
Chemical Structure and Physicochemical Properties
The exact chemical structure of 5-Nitro-4-methoxy-6-hydrazinopyrimidine is deduced from its IUPAC name, indicating a pyrimidine ring with substituents at the 4, 5, and 6 positions.
Caption: Chemical structure of 5-Nitro-4-methoxy-6-hydrazinopyrimidine.
Physicochemical Data (Predicted)
As this specific molecule is not widely cataloged, the following properties are estimated based on its structure and data from similar compounds.[3]
| Property | Predicted Value |
| Molecular Formula | C₅H₇N₅O₃ |
| Molecular Weight | 185.14 g/mol |
| Appearance | Expected to be a yellow or orange solid |
| Topological Polar Surface Area | ~130 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| LogP (Predicted) | ~0.5 |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |
Synthesis and Mechanism
A robust synthetic route to 5-Nitro-4-methoxy-6-hydrazinopyrimidine can be designed from the versatile starting material, 4,6-dichloro-5-nitropyrimidine. This precursor allows for sequential nucleophilic aromatic substitution (SₙAr) reactions, enabling the controlled introduction of the methoxy and hydrazino groups.[4][5] The electron-withdrawing nitro group strongly activates the pyrimidine ring, making the chlorine atoms at positions 4 and 6 highly susceptible to displacement by nucleophiles.
Caption: Proposed synthetic workflow for 5-Nitro-4-methoxy-6-hydrazinopyrimidine.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine
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Causality and Experimental Choice: This step involves a nucleophilic aromatic substitution. Using one equivalent of sodium methoxide at a controlled temperature (0°C) favors monosubstitution over disubstitution. Methanol is used as both the reagent source (in creating sodium methoxide) and the solvent. The reaction is performed under anhydrous conditions to prevent hydrolysis of the starting material.
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Procedure:
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To a stirred solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol (10 mL/g) in a round-bottom flask, add a solution of sodium methoxide (1.0 eq) in methanol dropwise at 0°C under a nitrogen atmosphere.[4]
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.
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Redissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield 4-chloro-6-methoxy-5-nitropyrimidine.
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Step 2: Synthesis of 5-Nitro-4-methoxy-6-hydrazinopyrimidine
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Causality and Experimental Choice: The remaining chlorine atom on the pyrimidine ring is still activated by the nitro group and can be displaced by another nucleophile. Hydrazine hydrate is a potent nucleophile that readily displaces the chlorine.[6][7] Ethanol is a suitable polar solvent for this reaction, and refluxing provides the necessary energy to overcome the activation barrier.
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Procedure:
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Dissolve the 4-chloro-6-methoxy-5-nitropyrimidine (1.0 eq) from the previous step in ethanol (15 mL/g) in a round-bottom flask equipped with a reflux condenser.
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Add hydrazine hydrate (1.5-2.0 eq) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring by TLC.
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Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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If no precipitate forms, concentrate the solvent under reduced pressure and purify the resulting residue by recrystallization or column chromatography to afford the final product, 5-Nitro-4-methoxy-6-hydrazinopyrimidine.
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Spectroscopic Characterization (Predicted)
| Technique | Expected Characteristics |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons (~δ 4.0 ppm).- Broad signals for the hydrazine (-NHNH₂) protons, which are exchangeable with D₂O.- A singlet for the C2 proton of the pyrimidine ring (~δ 8.5-9.0 ppm). |
| ¹³C NMR | - A signal for the methoxy carbon (~δ 55-60 ppm).- Signals for the pyrimidine ring carbons, with the carbons attached to the electronegative groups (C4, C5, C6) shifted downfield. |
| IR (cm⁻¹) | - Strong, broad N-H stretching bands for the hydrazino group (~3300-3400 cm⁻¹).- Strong asymmetric and symmetric N=O stretching bands for the nitro group (~1550 and ~1350 cm⁻¹).- C-O stretching for the methoxy group (~1250 cm⁻¹).- C=N and C=C stretching from the pyrimidine ring (~1450-1600 cm⁻¹). |
Potential Applications and Biological Activity
While specific biological data for 5-Nitro-4-methoxy-6-hydrazinopyrimidine is not available, its structural motifs suggest significant potential in drug discovery and development.[8]
Antimicrobial and Antiparasitic Prodrugs
Nitroaromatic compounds are a well-established class of antimicrobial agents.[9] Their mechanism often involves bioreduction of the nitro group by microbial nitroreductase enzymes under hypoxic conditions. This reduction generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce cellular damage and lead to cell death. This selective activation within microorganisms makes them effective prodrugs with potential applications against bacteria, fungi, and protozoa.
Caption: Generalized mechanism of action for nitroaromatic prodrugs.
Anticancer Agents
The pyrimidine core is present in numerous anticancer drugs, and derivatives containing hydrazino and nitro groups have shown promise. The hypoxic environment often found in solid tumors can facilitate the reductive activation of nitroaromatic compounds, similar to the antimicrobial mechanism, leading to selective cytotoxicity towards cancer cells. Furthermore, the hydrazino group can be used to synthesize hydrazone derivatives, a class of compounds known to possess potent antiproliferative activities through various mechanisms, including enzyme inhibition and cell cycle arrest.[10]
Synthetic Intermediate in Medicinal Chemistry
The hydrazino group is a powerful functional handle for further chemical modification. It can readily react with aldehydes and ketones to form a diverse library of hydrazone derivatives. This allows for the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties, making 5-Nitro-4-methoxy-6-hydrazinopyrimidine a valuable intermediate for generating lead compounds in drug discovery campaigns.
Safety and Handling
As a novel chemical, 5-Nitro-4-methoxy-6-hydrazinopyrimidine should be handled with care in a laboratory setting.
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Nitro Compounds: Aromatic nitro compounds can be energetic and may pose an explosion hazard under specific conditions (e.g., heat, shock).
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Hydrazine Derivatives: Hydrazine and its derivatives are often toxic and should be handled in a well-ventilated fume hood.
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General Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
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